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molecular formula C9H7IN2O B8720614 2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole

2-(3-Iodophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B8720614
M. Wt: 286.07 g/mol
InChI Key: BNXZJGFEYHPTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569285B2

Procedure details

The product obtained in Step A above (2.9 g, 9.54 mmol) is heated at 120° C. for 3 hours in 35 ml of POCl3. After evaporation of POCl3, the residue is taken up in toluene and the mixture is evaporated to dryness again. The residue from evaporation is dissolved in ethyl acetate and the organic phase is washed with, in succession, 10% NaHCO3 solution, water and then brine. The organic phase is dried over MgSO4 to yield, after evaporation, the expected product in the form of a creamy white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[CH:8]=1)(=O)[CH3:2]>O=P(Cl)(Cl)Cl>[I:13][C:9]1[CH:8]=[C:7]([C:6]2[O:14][C:1]([CH3:2])=[N:4][N:5]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NNC(C1=CC(=CC=C1)I)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of POCl3
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness again
CUSTOM
Type
CUSTOM
Details
The residue from evaporation
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with, in succession, 10% NaHCO3 solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=CC1)C=1OC(=NN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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